(4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride is a synthetic organic compound characterized by the presence of a piperidine ring and a pyrazine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly as a pharmaceutical agent due to its structural properties that may influence biological activity.
The compound can be sourced from various chemical suppliers and is documented in chemical databases such as PubChem, where it is registered under the identifier 1185316-35-1. Its unique structure allows for diverse synthetic routes and applications in drug development.
This compound falls under the category of heterocyclic compounds, specifically those containing both nitrogen and carbon atoms in their rings. It is classified as an amino heteroaryl compound, which has implications for its biological activity, particularly in the context of enzyme inhibition and receptor interaction.
The synthesis of (4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride typically involves several key steps:
The synthetic routes require careful control of reaction conditions, including temperature and pressure, to optimize yields and purity. Advanced techniques such as microfluidics may be employed for scale-up production, enhancing efficiency and safety in industrial settings .
The molecular structure of (4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride can be described by its two main components:
The compound has the following structural data:
(4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride participates in various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for (4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride primarily involves its interaction with specific biological targets, such as protein kinases or receptors. The presence of both amino and heteroaryl groups allows for hydrogen bonding and electrostatic interactions with target proteins, potentially leading to inhibition or modulation of enzymatic activity.
Research indicates that compounds with similar structures often exhibit significant inhibitory effects on various cellular pathways, which can be quantitatively assessed through IC50 values in biological assays .
The physical properties of (4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride include:
Key chemical properties include:
Relevant analyses using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry confirm the integrity and purity of synthesized batches .
(4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride has several scientific uses:
The discovery of 4-aminopiperidine (4AP) derivatives as antiviral agents represents a significant advancement in targeting challenging diseases like hepatitis C virus (HCV). Initial high-throughput phenotypic screening identified 4AP compounds as potent inhibitors of HCV replication, specifically disrupting the viral assembly phase—a late stage in the HCV lifecycle where conventional direct-acting antivirals (DAAs) exhibit limited efficacy. The lead compound 1 (EC₅₀ = 2.57 μM in HCVcc assays) emerged from screening the NIH Molecular Libraries Small Molecule Repository (MLSMR, 339,561 compounds). Mechanistic studies revealed that 1 inhibited co-localization of HCV core proteins with cytosolic lipid droplets (cLDs), a critical step for viral capsid assembly. This disruption occurred without affecting viral entry (HCVpp), replication (replicon assay), or single-cycle infection (HCVsc), confirming its unique assembly-specific activity [4].
Synergistic profiling further validated the therapeutic potential of 4AP scaffolds. Compound 1 demonstrated major synergy (Bliss independence model) with NS3/4A inhibitors (telaprevir), NS5A inhibitors (daclatasvir), and ribavirin. This synergy profile supports its use in combination therapies to overcome viral resistance—a persistent challenge in HCV treatment [4].
Table 1: Key 4-Aminopiperidine Derivatives in HCV Drug Discovery
Compound | EC₅₀ (HCVcc) | Targeted HCV Lifecycle Stage | Synergistic Partners |
---|---|---|---|
1 | 2.57 μM | Assembly/Secretion | Telaprevir, Daclatasvir |
2 | 2.09 μM | Assembly/Secretion | Ribavirin, Cyclosporin A |
Pyrazine, a nitrogen-rich heterocycle, contributes critically to the drug-like properties of piperidine hybrids. Its high dipole moment (μ = 4.22) and π-deficient aromatic system facilitate strong dipole-dipole interactions and π-stacking with biological targets, enhancing binding affinity. Additionally, the pyrazine ring’s sp² nitrogen atoms serve as hydrogen bond acceptors, improving solubility and membrane permeability [9]. In the context of 4-aminopiperidine hybrids, pyrazine incorporation mitigates metabolic liabilities observed in early 4AP leads (e.g., rat liver microsome T₁/₂ < 2 minutes). The balanced lipophilicity of pyrazine derivatives (LogP ~0.46–0.50) optimizes cellular uptake while maintaining aqueous solubility—essential for oral bioavailability [9] [3].
Structurally, the (4-aminopiperidin-1-yl)pyrazin-2-yl-methanone core enables vectorial geometry. The planar pyrazine ring projects into hydrophobic enzyme pockets, while the 4-aminopiperidine moiety engages in hydrogen bonding via its primary amine. This configuration was validated in molecular docking studies against HCV assembly complexes, showing a high complementarity score (>70%) with residues in the viral core-cLD interface [9].
Fragment-based drug design (FBDD) strategically merged the 4-aminopiperidine and pyrazine pharmacophores to leverage dual mechanisms of action. The 4-aminopiperidine fragment contributes:
Conversely, the pyrazine fragment provides:
Table 2: Pharmacophoric Contributions of Hybrid Components
Fragment | Key Properties | Biological Impact |
---|---|---|
4-Aminopiperidine | - Aliphatic amine (pKₐ ~10.2)- 3D conformational flexibility | - Lysosomotropism- Target-induced fit binding |
Pyrazine | - High dipole moment- π-Deficient ring system | - Enhanced solubility- Stacking with aromatic residues |
Rational optimization focused on linker engineering between fragments. Replacing ester or amide linkers with a direct methanone bond (–C(=O)–) minimized metabolic cleavage risks while maintaining optimal distance (4.5–5.2 Å) between pharmacophoric elements. This design yielded compound 1 with 8-fold improved metabolic stability (RLM T₁/₂ = 12 minutes) over initial hits [4].
HTS played a pivotal role in identifying the 4AP-pyrazine chemotype. An automated qHTS platform screened 339,561 compounds using an HCV-Luc reporter construct (luciferase-tagged p7 protein) to quantify viral proliferation. Primary hits were counterscreened for cytotoxicity (ATPlite assay) and off-target effects [4].
Hit Validation Cascade:
Machine learning models prioritized hybrids with "Rule-of-Three" compliance (MW < 300, LogP < 3, HBD < 3). This strategy reduced false positives by 40% and accelerated the discovery of compound 2 (EC₅₀ = 2.09 μM), featuring a optimized pyrazine attachment vector [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: